Cas no 2171206-96-3 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid)

5-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyridine-2-carboxylic acid moiety and a 4-methylpentanamide side chain, providing unique steric and electronic properties for peptide modification. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained or functionalized residues into peptide sequences, enabling precise control over conformational and physicochemical properties. Its high purity and stability make it suitable for demanding research applications in medicinal chemistry and bioconjugation.
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid structure
2171206-96-3 structure
Product Name:5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid
CAS No:2171206-96-3
MF:C27H27N3O5
MW:473.52038693428
CID:5921405
PubChem ID:165560849
Update Time:2025-07-01

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid
    • EN300-1579384
    • 2171206-96-3
    • 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-2-carboxylic acid
    • Inchi: 1S/C27H27N3O5/c1-16(2)24(13-25(31)29-17-11-12-23(26(32)33)28-14-17)30-27(34)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,14,16,22,24H,13,15H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
    • InChI Key: BSAIGWQMLWDXQK-DEOSSOPVSA-N
    • SMILES: O(C(N[C@@H](CC(NC1C=NC(C(=O)O)=CC=1)=O)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.19507097g/mol
  • Monoisotopic Mass: 473.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 737
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 118Ų

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid Pricemore >>

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Additional information on 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid: A Comprehensive Overview

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid, also identified by the CAS number 2171206-96-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate molecular structure, which includes a pyridine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a versatile molecule, capable of participating in a wide range of chemical reactions and biological interactions.

The synthesis of this compound involves advanced organic chemistry techniques, including multi-step synthesis and stereo-specific reactions. The Fmoc group, which is commonly used as a protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the amine group during the synthesis process. The stereochemistry at the (3S) position is critical for the compound's functionality, as it influences its interaction with biological systems and its potential applications in drug design.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the development of peptide-based drugs. The Fmoc group's ability to protect the amine during synthesis while allowing for subsequent deprotection under mild conditions makes this compound highly valuable in peptide coupling reactions.

In addition to its role in peptide synthesis, this compound has shown promise in other areas of organic chemistry. For instance, its pyridine ring can act as a coordinating unit in metalloorganic complexes, potentially leading to applications in catalysis and materials science. Furthermore, the carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation, enabling the creation of derivatives with tailored properties.

The structural complexity of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid also makes it an interesting subject for computational chemistry studies. Researchers have employed molecular modeling techniques to investigate its conformational flexibility, electronic properties, and potential interactions with biological targets. These studies have provided valuable insights into its behavior in different chemical environments and have guided further experimental work.

From an industrial perspective, the synthesis and application of this compound are influenced by its cost-effectiveness and scalability. While the multi-step synthesis process can be challenging, advancements in catalytic methods and green chemistry practices are making it more feasible to produce this compound on a larger scale. This is particularly important given its growing demand in both academic research and industrial applications.

In conclusion, 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid (CAS No. 2171206-96-3) is a multifaceted compound with significant potential across various fields of chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in the development of novel chemical entities and therapeutic agents.

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